![molecular formula C6H13NO2 B2747617 N-[(2S)-1-Hydroxybutan-2-yl]acetamide CAS No. 114180-03-9](/img/structure/B2747617.png)

N-[(2S)-1-Hydroxybutan-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

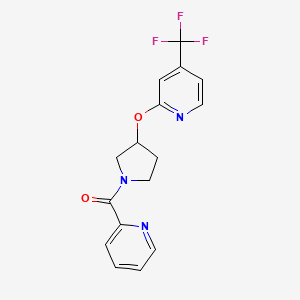

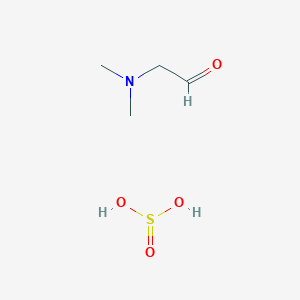

“N-[(2S)-1-Hydroxybutan-2-yl]acetamide” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Unfortunately, the specific Lewis structure or 3D model is not available in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 131.17 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Metabolic Pathways and Genetic Variability

Research has delved into the metabolic pathways of acetaminophen, highlighting the complexity of its metabolism which includes glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Notably, the variability in these metabolic processes can be attributed to genetic differences among individuals, suggesting a link to varied susceptibility to toxicity and efficacy in pain relief. This variability underscores the importance of understanding pharmacogenetic profiles in the context of acetaminophen use (Li-zi Zhao & G. Pickering, 2011).

Therapeutic Mechanisms Beyond Analgesia

The exploration of ketamine, a compound with a similar metabolic profile including N-[(2S)-1-Hydroxybutan-2-yl]acetamide, has provided insights into therapeutic mechanisms beyond analgesia. Studies have identified the action of ketamine and its metabolites on various receptors, including NMDA, which may contribute to its analgesic, anti-inflammatory, and antidepressant effects. This research could inform the development of new therapeutics that mimic the desirable effects of acetaminophen and ketamine while minimizing side effects (P. Zanos et al., 2018).

Biobutanol Production

Another significant area of research is the utilization of acetone–butanol–ethanol (ABE) fermentation processes, where compounds like this compound play a role in the production of biobutanol, a promising biofuel. This line of research addresses the biochemistry, microbial cultures, alternative substrates, and solvent recovery techniques, presenting biobutanol as a viable alternative fuel with considerable economic potential (A. Ranjan & V. S. Moholkar, 2012).

Environmental Impact and Removal Strategies

The environmental presence and impact of acetaminophen, as a micropollutant, have been studied, highlighting its detection in natural water environments and the challenges in monitoring and treating water contaminated with such compounds. Research in this field aims to understand the occurrences, toxicities, and effective removal strategies of acetaminophen and its metabolites, contributing to the development of more efficient water treatment technologies (Hoang Nhat Phong Vo et al., 2019).

Propiedades

IUPAC Name |

N-[(2S)-1-hydroxybutan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITXTRUIAQZVFJ-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2747538.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)

![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)

![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)